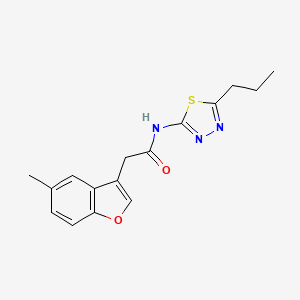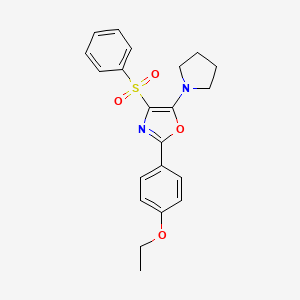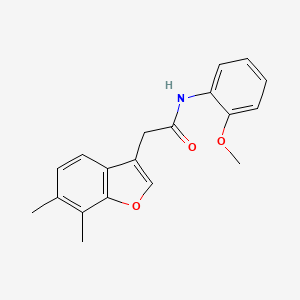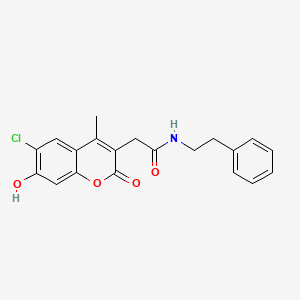![molecular formula C21H18N2O5S B11400255 N-(1,2-benzoxazol-3-yl)-5-{[(2-methylbenzyl)sulfonyl]methyl}furan-2-carboxamide](/img/structure/B11400255.png)
N-(1,2-benzoxazol-3-yl)-5-{[(2-methylbenzyl)sulfonyl]methyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2-BENZOXAZOL-3-YL)-5-{[(2-METHYLPHENYL)METHANESULFONYL]METHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzoxazole ring, a furan ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-BENZOXAZOL-3-YL)-5-{[(2-METHYLPHENYL)METHANESULFONYL]METHYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzoxazole and furan intermediates. The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with aldehydes under acidic conditions . The furan ring can be introduced via a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-BENZOXAZOL-3-YL)-5-{[(2-METHYLPHENYL)METHANESULFONYL]METHYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler molecule with fewer functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development and other biomedical applications.
Medicine: Its unique structure could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which N-(1,2-BENZOXAZOL-3-YL)-5-{[(2-METHYLPHENYL)METHANESULFONYL]METHYL}FURAN-2-CARBOXAMIDE exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering signaling pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,2-BENZOXAZOL-3-YL)-5-{[(2-METHYLPHENYL)METHANESULFONYL]METHYL}FURAN-2-CARBOXAMIDE include other benzoxazole derivatives and furan-containing compounds. Examples include:
- 3-(1,3-BENZOXAZOL-2-YL)-N-(4-METHYLPHENYL)-2-OXOPROPANAMIDE
- 1-(1,2-Benzoxazol-3-yl)-N-(~2~H_3_)methylmethanesulfonamide
Uniqueness
The uniqueness of N-(1,2-BENZOXAZOL-3-YL)-5-{[(2-METHYLPHENYL)METHANESULFONYL]METHYL}FURAN-2-CARBOXAMIDE lies in its combination of functional groups and rings, which confer specific chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H18N2O5S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-5-[(2-methylphenyl)methylsulfonylmethyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H18N2O5S/c1-14-6-2-3-7-15(14)12-29(25,26)13-16-10-11-19(27-16)21(24)22-20-17-8-4-5-9-18(17)28-23-20/h2-11H,12-13H2,1H3,(H,22,23,24) |
InChI Key |
JGRKPJPNLHZVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)CC2=CC=C(O2)C(=O)NC3=NOC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-butyl-4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11400187.png)
![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11400192.png)
![5-[(3-ethoxypropyl)amino]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11400200.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B11400202.png)

![4-(3-bromophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11400216.png)

![4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11400228.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11400234.png)
![6-bromo-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11400238.png)
![3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11400239.png)


![Diethyl [2-(3-nitrophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11400244.png)
